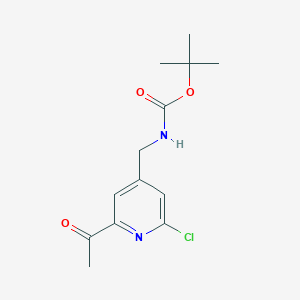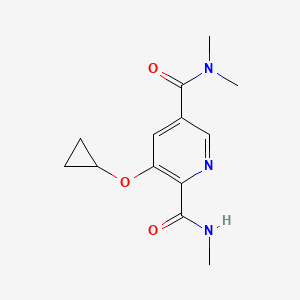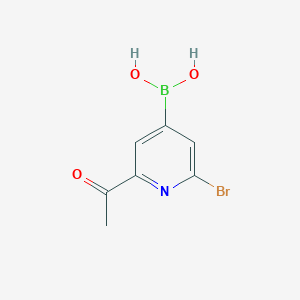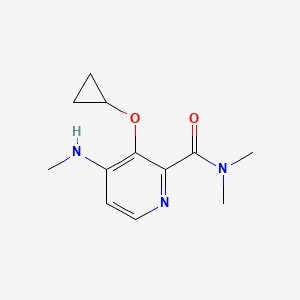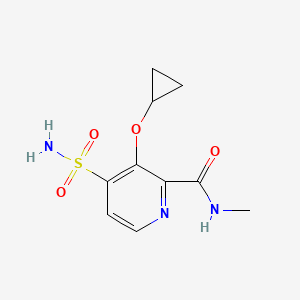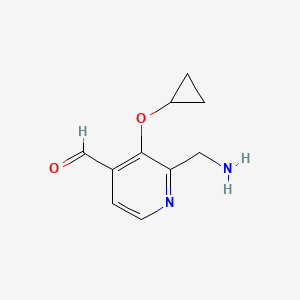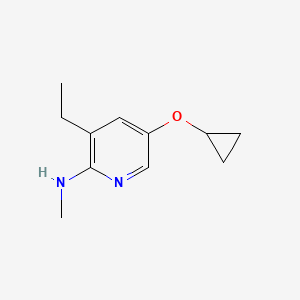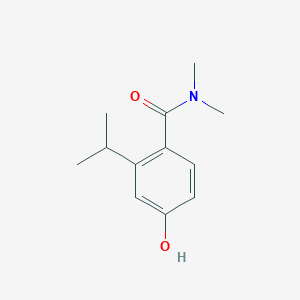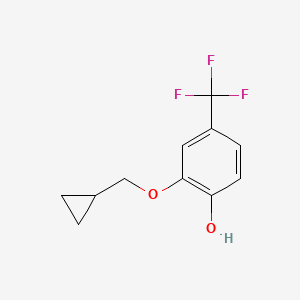
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol typically involves the introduction of the cyclohexyloxy group and the trifluoromethyl group onto a phenol ring. One common method involves the reaction of a phenol derivative with cyclohexanol in the presence of an acid catalyst to form the cyclohexyloxy group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, resulting in different chemical properties and applications.
2-(Cyclohexyloxy)phenol:
Trifluoromethyl phenyl sulfone: Contains a sulfone group instead of a phenol group, leading to distinct chemical behavior and applications.
Uniqueness
2-(Cyclohexyloxy)-6-(trifluoromethyl)phenol is unique due to the combination of the cyclohexyloxy and trifluoromethyl groups on the phenol ring. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H15F3O2 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
2-cyclohexyloxy-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-7-4-8-11(12(10)17)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
Clave InChI |
PBSOSQGFAIQZHD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC=CC(=C2O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



